molecular formula C11H16ClN3O2 B13058512 Methyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate hcl

Methyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate hcl

Cat. No.: B13058512
M. Wt: 257.72 g/mol
InChI Key: DKHFNBABCFWYBQ-QRPNPIFTSA-N
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Description

Methyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate hcl is a chemical compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate hcl typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and pyrrolidine precursors. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the aminopyridine moiety.

    Esterification reactions: to form the carboxylate ester group.

    Hydrochloride salt formation: to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate hcl can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate hcl has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate hcl involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate: Lacks the hydrochloride salt form.

    Ethyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester group.

    Methyl ®-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate hcl: Enantiomer with different stereochemistry.

Uniqueness

Methyl (S)-1-(6-aminopyridin-2-YL)pyrrolidine-3-carboxylate hcl is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which may influence its solubility, stability, and biological activity.

Properties

Molecular Formula

C11H16ClN3O2

Molecular Weight

257.72 g/mol

IUPAC Name

methyl (3S)-1-(6-aminopyridin-2-yl)pyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C11H15N3O2.ClH/c1-16-11(15)8-5-6-14(7-8)10-4-2-3-9(12)13-10;/h2-4,8H,5-7H2,1H3,(H2,12,13);1H/t8-;/m0./s1

InChI Key

DKHFNBABCFWYBQ-QRPNPIFTSA-N

Isomeric SMILES

COC(=O)[C@H]1CCN(C1)C2=CC=CC(=N2)N.Cl

Canonical SMILES

COC(=O)C1CCN(C1)C2=CC=CC(=N2)N.Cl

Origin of Product

United States

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